Cymarin

Catalog No.
S564717
CAS No.
508-77-0
M.F
C30H44O9
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymarin

CAS Number

508-77-0

Product Name

Cymarin

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1

InChI Key

XQCGNURMLWFQJR-CISXATDNSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Synonyms

Cymarin, Cymarine, h Strophanthin, h-Strophanthin, k Strophanthin alpha, k-Strophanthin-alpha, Strophantisel, Tsimarin, Zimarin

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Cymarin, also known as K-Strophanthidin-D-cymaroside, is a naturally occurring cardiac glycoside found in various plant species, including Strophanthus kombe and Apocynum venetum []. It has been extensively studied for its unique properties and potential applications in scientific research, particularly in the fields of cardiovascular biology, pharmacology, and biochemistry.

Understanding the Mechanism of Action

Cymarin acts on the heart by inhibiting the sodium-potassium pump, a vital enzyme responsible for maintaining the balance of electrolytes across cell membranes []. This inhibition leads to an increase in intracellular sodium concentration and a decrease in potassium concentration, which ultimately affects the force and rhythm of heart contractions [].

Research Applications of Cymarin

Cardiovascular Research:

  • Understanding cardiac function: Cymarin serves as a valuable tool for studying the physiological and pathological processes of the heart. Researchers use it to investigate the mechanisms of heart failure, arrhythmias, and other cardiovascular disorders [, ].
  • Drug development: Cymarin helps researchers understand the mechanisms of action of other cardiac glycosides used in clinical practice, such as digoxin. This knowledge can aid in the development of new and improved drugs for treating heart conditions [].

Pharmacological Research:

  • Studying cellular signaling pathways: Cymarin's interaction with the sodium-potassium pump can be used to study various cellular signaling pathways involved in regulating heart function and other physiological processes.
  • Investigating ion transport mechanisms: Cymarin's effect on ion transport across cell membranes provides valuable insights into the mechanisms of ion channels and their role in various cellular functions.

Biochemical Research:

  • Enzyme inhibition studies: Cymarin serves as a model substrate for studying the structure and function of the sodium-potassium pump, a key enzyme in cellular physiology.
  • Investigating protein-ligand interactions: The interaction between Cymarin and the sodium-potassium pump can be used to study protein-ligand interactions and their role in cellular processes.

Cymarin, also known as cymarine, is a cardiac glycoside primarily derived from plants of the genus Apocynum, notably Apocynum cannabinum and Apocynum venetum. It is characterized by its molecular formula C30H44O9C_{30}H_{44}O_{9} and a molar mass of approximately 548.673 g/mol. Cymarin is recognized for its therapeutic properties, particularly in the treatment of cardiac conditions, as it acts as an anti-arrhythmia and cardiotonic agent, influencing heart muscle contractions and rhythm .

Cymarin acts as a cardiac glycoside. It inhibits the enzyme Na-K-ATPase, which is responsible for maintaining the balance of sodium and potassium ions across cell membranes. This imbalance of ions affects the heart's ability to contract and relax, leading to increased contractility and potentially improved heart function in certain cases []. However, cymarin's narrow therapeutic window and high toxicity limit its clinical use [].

That are significant for its functionality and potential modifications:

  • Oxidation: Cymarin can be oxidized to form different derivatives, which may enhance or alter its biological activity.
  • Reduction: This reaction can also lead to the formation of reduced forms of cymarin, potentially affecting its pharmacological properties.
  • Hydrolysis: Cymarin may hydrolyze under certain conditions, impacting its stability and bioavailability .

Cymarin exhibits notable biological activity, particularly in cardiovascular health:

  • Cardiotonic Effects: It enhances the force of heart contractions, making it useful in treating heart failure.
  • Anti-arrhythmic Properties: Cymarin helps stabilize heart rhythm, making it beneficial for patients with arrhythmias.
  • Toxicity Considerations: While effective, cymarin is toxic if ingested improperly, necessitating careful dosage management .

The synthesis of cymarin can be achieved through several methods:

  • Natural Extraction: The primary source is extraction from Apocynum species using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve complex organic reactions tailored to create cymarin or its derivatives from simpler chemical precursors.
  • Biotechnological Approaches: Advances in biotechnology may allow for the production of cymarin through microbial fermentation processes .

Cymarin has several applications in medicine and pharmacology:

  • Cardiovascular Treatments: Used primarily to manage heart failure and arrhythmias.
  • Research: Investigated for potential use in other therapeutic areas due to its biological activity.
  • Traditional Medicine: Historically used by Native Americans for various medicinal purposes related to heart health .

Cymarin has been studied for its interactions with various substances:

  • Drug Interactions: Colestipol can decrease the absorption of cymarin, resulting in reduced serum concentrations and efficacy. This interaction emphasizes the importance of monitoring concurrent medications when prescribing cymarin .
  • Biological Interactions: Research indicates potential interactions with ion channels and receptors involved in cardiac function, which could enhance or inhibit its therapeutic effects .

Cymarin shares similarities with other cardiac glycosides. Below is a comparison highlighting its uniqueness:

Compound NameSource PlantKey Features
DigoxinDigitalis purpureaWidely used; well-studied; lower toxicity
OuabainStrophanthus gratusStronger cardiotonic effects; shorter half-life
Lanatoside CDigitalis lanataProdrug form; converted to active metabolites
CymarinApocynum cannabinumUnique extraction source; specific anti-arrhythmic properties

Cymarin's unique attributes stem from its specific plant sources and distinct pharmacological profile compared to these other compounds. Its traditional use and emerging research into its biological effects further differentiate it within the class of cardiac glycosides .

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

548.29853298 g/mol

Monoisotopic Mass

548.29853298 g/mol

Heavy Atom Count

39

UNII

UK3LS8435E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AC - Strophanthus glycosides
C01AC03 - Cymarin

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

508-77-0

Wikipedia

Cymarin

Dates

Modify: 2023-08-15

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